molecular formula C9H7BrF3NO3 B8798390 Ethyl 5-bromo-6-hydroxy-2-(trifluoromethyl)nicotinate

Ethyl 5-bromo-6-hydroxy-2-(trifluoromethyl)nicotinate

Cat. No. B8798390
M. Wt: 314.06 g/mol
InChI Key: JRQKITANLXXKBN-UHFFFAOYSA-N
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Patent
US07897621B2

Procedure details

To a solution of 1,6-dihydro-6-oxo-2-(trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester (157.6 g, 0.60 mol) in tetrahydrofuran (1500 mL) was added with stirring N-bromosuccinimide (124.3 g, 0.66 mol). The mixture was stirred for 1 h at room temperature. Two thirds of the solvent were removed in vacuo and the remaining material was poured portionwise (15 min) with stirring into cold water (20 L). The product precipitated and the suspension was stirred for 1 h at room temperature, filtered and the filter cake was washed extensively with water (6×200 mL). The filter cake was redissolved in ethyl acetate (2000 mL), dried with MgSO4 and concentrated to a volume of ˜300 mL. This solution was added dropwise into n-heptane (800 mL) to precipitate the product. Filtration and washing with n-heptane/ethyl acetate (4:1, 4×50 mL) and drying (in vacuo, 40° C.) yielded the title compound (93 g) as a white solid. Concentration of the mother liquor and addition of n-heptane/ethyl acetate (3:1, 150 mL) yielded a second crop of 16.4 g.
Quantity
157.6 g
Type
reactant
Reaction Step One
Quantity
124.3 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:15])[F:14])=[O:5])[CH3:2].[Br:17]N1C(=O)CCC1=O>O1CCCC1>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([Br:17])[C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:14])[F:15])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
157.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC(C=C1)=O)C(F)(F)F
Name
Quantity
124.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two thirds of the solvent were removed in vacuo
ADDITION
Type
ADDITION
Details
the remaining material was poured portionwise (15 min)
Duration
15 min
STIRRING
Type
STIRRING
Details
with stirring into cold water (20 L)
CUSTOM
Type
CUSTOM
Details
The product precipitated
STIRRING
Type
STIRRING
Details
the suspension was stirred for 1 h at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed extensively with water (6×200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was redissolved in ethyl acetate (2000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of ˜300 mL
ADDITION
Type
ADDITION
Details
This solution was added dropwise into n-heptane (800 mL)
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with n-heptane/ethyl acetate (4:1, 4×50 mL)
CUSTOM
Type
CUSTOM
Details
drying (in vacuo, 40° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(C(=C1)Br)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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